molecular formula C22H26N2O2 B053855 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one CAS No. 57413-33-9

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one

Cat. No.: B053855
CAS No.: 57413-33-9
M. Wt: 350.5 g/mol
InChI Key: LIGDKQIXNVXLRP-UHFFFAOYSA-N
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Description

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well documented. It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are important factors to consider .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is known that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It is known that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one typically involves the reaction of 3-phenylpropanoyl chloride with piperazine, followed by further reactions to introduce the phenyl group at the 1-position of the propan-1-one moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in material synthesis and as an intermediate in the production of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1-propanol: A related compound used in fragrance and as a reagent in organic synthesis.

    3-Phenylpropionic acid methyl ester: Another similar compound with applications in organic synthesis.

    3,4-Methylenedioxyphenylpiperazine (MDPP): Structurally similar to the recreational drug MDMA, but with different applications.

Uniqueness

3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGDKQIXNVXLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293988
Record name 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57413-33-9
Record name MLS002695187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-piperazine-1,4-diylbis(3-phenylpropan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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